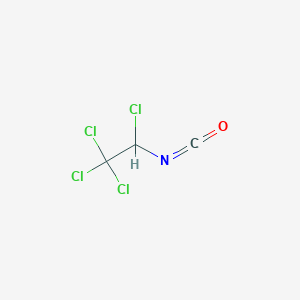
Ethane, 1,1,1,2-tetrachloro-2-isocyanato-
Übersicht
Beschreibung
Ethane, 1,1,1,2-tetrachloro-2-isocyanato- is a highly reactive and toxic compound with the molecular formula C3HCl4NO and a molecular weight of 208.9 g/mol. It is widely used in scientific experiments due to its unique properties.
Vorbereitungsmethoden
The synthesis of Ethane, 1,1,1,2-tetrachloro-2-isocyanato- typically involves the chlorination of ethane followed by the introduction of an isocyanate group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale chlorination processes and the use of specialized equipment to handle the toxic and reactive nature of the compound .
Analyse Chemischer Reaktionen
Ethane, 1,1,1,2-tetrachloro-2-isocyanato- undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated ethane derivatives.
Reduction: Reduction reactions may result in the removal of chlorine atoms, forming less chlorinated compounds.
Substitution: Common reagents such as sodium hydroxide or potassium hydroxide can be used to substitute chlorine atoms with other functional groups.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form amines and carbon dioxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethane, 1,1,1,2-tetrachloro-2-isocyanato- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce isocyanate groups into molecules.
Biology: Studied for its effects on biological systems, particularly its reactivity with proteins and nucleic acids.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceuticals that require isocyanate groups.
Industry: Utilized in the production of polymers and other materials that require chlorinated and isocyanate functionalities.
Wirkmechanismus
The mechanism of action of Ethane, 1,1,1,2-tetrachloro-2-isocyanato- involves its high reactivity with nucleophiles, such as amines and alcohols. The isocyanate group reacts with these nucleophiles to form urea or carbamate derivatives. This reactivity is exploited in various chemical syntheses and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Ethane, 1,1,1,2-tetrachloro-2-isocyanato- can be compared with other chlorinated ethanes and isocyanates, such as:
Ethane, 1,1,2,2-tetrachloro-: Similar in structure but lacks the isocyanate group, making it less reactive in certain applications.
Ethane, 1,1,1,2-tetrachloro-: Similar chlorination pattern but without the isocyanate group, used in different industrial applications.
The presence of the isocyanate group in Ethane, 1,1,1,2-tetrachloro-2-isocyanato- makes it unique and highly valuable for specific chemical reactions and applications.
Eigenschaften
IUPAC Name |
1,1,1,2-tetrachloro-2-isocyanatoethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl4NO/c4-2(8-1-9)3(5,6)7/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKUICFKULHZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(C(Cl)(Cl)Cl)Cl)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483779 | |
| Record name | Ethane, 1,1,1,2-tetrachloro-2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15145-29-6 | |
| Record name | Ethane, 1,1,1,2-tetrachloro-2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-([(Butylcarbamoyl)methyl]sulfanyl)pyridine-2-carboxylic acid](/img/structure/B3378991.png)
![1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B3378998.png)
![2-[2-(Prop-2-ene-1-sulfonamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3379005.png)





![1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B3379052.png)

![[2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol](/img/structure/B3379062.png)



